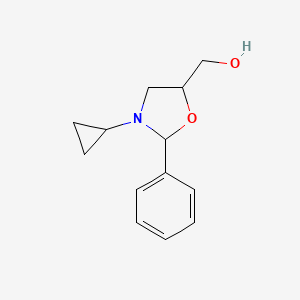
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol is a compound belonging to the oxazolidinone class, which is known for its diverse biological activities Oxazolidinones are heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . This method utilizes electron-donating groups in the aromatic substituent of glycidylcarbamate to increase the yield of the product. Another method involves the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxyl group and the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: The hydroxyl group in the compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of the oxazolidinone ring can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the phenyl or cyclopropyl groups using reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield the corresponding ketone, while reduction of the oxazolidinone ring may produce an amine derivative.
Scientific Research Applications
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for its potential as an antibacterial agent.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl and phenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative in clinical trials for its antibacterial properties.
Uniqueness
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl and phenyl groups with the oxazolidinone ring provides a distinct structure that may offer advantages in specific applications compared to other oxazolidinone derivatives.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3-cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C13H17NO2/c15-9-12-8-14(11-6-7-11)13(16-12)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 |
InChI Key |
YWLJIFDEAJKENK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(OC2C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


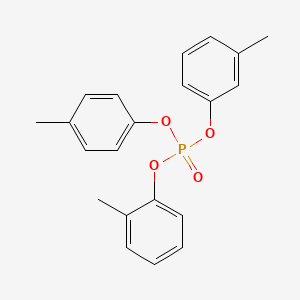

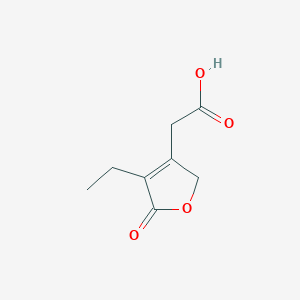
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
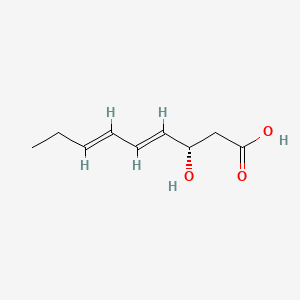

![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)
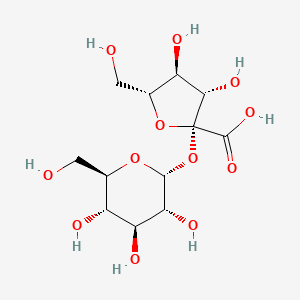
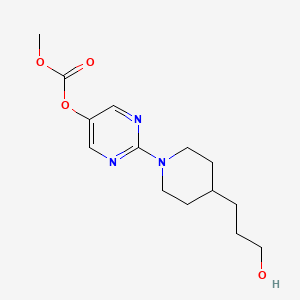

![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
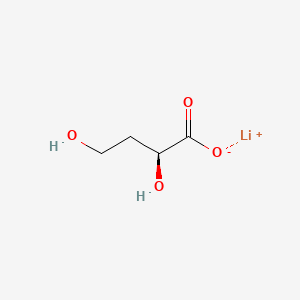
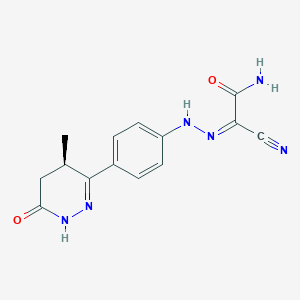
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
